3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Overview
Description
3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C26H24O4 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.16745924 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Photochromic Materials and Biologically Active Natural Products
Chromene compounds, like 3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, have been utilized in the synthesis of photochromic materials and biologically active natural products. These compounds are involved in the formation of naphthopyran and naphthopyrandione units, which are central to photochromic materials. The synthesis involves reactions with carbene complexes and has yielded various derivatives, particularly those with biological activity (Rawat, Prutyanov, & Wulff, 2006).
Role in Photochemical and Thermal Rearrangement
Chromene derivatives have been studied for their behavior in photochemical and thermal rearrangement processes. The unique structural properties of these compounds enable them to undergo transformations under specific conditions, leading to the creation of other chemically significant molecules (Adam, Käb, & Sauter, 1994).
Liverwort Derivatives and Biological Activities
Certain chromene derivatives have been isolated from liverwort species, exhibiting biological activities like lipoxygenase inhibition. These findings highlight the potential of chromene compounds in pharmacological applications (Asakawa et al., 1991).
Catalytic Functionalization in Organic Chemistry
Chromene derivatives have been synthesized through catalytic processes involving palladium, demonstrating their utility in organic chemistry. These syntheses offer efficient routes to complex molecules that could have various applications (Lin et al., 2017).
Fluorescence Properties in Solid State
Some chromene derivatives exhibit remarkable fluorescence properties, making them candidates for applications in optical materials and sensors. Their unique fluorescence emission can be harnessed in various technological applications (Shi, Liang, & Zhang, 2017).
Synthesis of Heterocycles in Pharmaceutical Chemistry
Chromene compounds have been involved in the synthesis of heterocycles like pyrimidine derivatives, which are important in pharmaceutical chemistry. These compounds exhibit a range of biological activities, underscoring their significance in medicinal chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Antioxidant Activity
Chromene derivatives have demonstrated notable antioxidant activities. This property makes them valuable in the development of treatments and supplements targeting oxidative stress-related conditions (Yang et al., 2018).
Domino Friedel-Crafts Acylation/Annulation in Organic Synthesis
The versatility of chromene derivatives is further exemplified in their application in domino Friedel-Crafts acylation/annulation reactions, leading to the formation of complex organic molecules. This process is significant in the synthesis of diverse organic compounds (Bam & Chalifoux, 2018).
Properties
IUPAC Name |
3-benzyl-7-[(2-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-17-21-13-14-23(29-16-20-11-7-8-12-24(20)28-3)18(2)25(21)30-26(27)22(17)15-19-9-5-4-6-10-19/h4-14H,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYOORVPECWUBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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